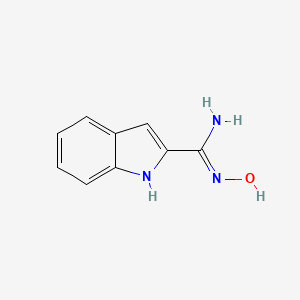

N'-hydroxy-1H-indole-2-carboximidamide

Description

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

N'-hydroxy-1H-indole-2-carboximidamide |

InChI |

InChI=1S/C9H9N3O/c10-9(12-13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11,13H,(H2,10,12) |

InChI Key |

MRHMTTDXOMLUQO-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(N2)/C(=N/O)/N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=NO)N |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for N Hydroxy 1h Indole 2 Carboximidamide and Its Structural Congeners

Strategic Approaches to the Indole-2-Carboximidamide Core Synthesis

The indole-2-carboximidamide scaffold serves as the foundational structure for N'-hydroxy-1H-indole-2-carboximidamide. Its synthesis is a multi-step process that begins with the formation of the indole (B1671886) ring system, followed by the installation of the carboximidamide group at the second position of the indole ring.

Establishment of the Indole Ring System

The construction of the indole ring is a well-established area of organic synthesis, with several named reactions providing versatile routes to this privileged heterocycle. A common and effective method for preparing indoles substituted at the 2-position is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of precursors to indole-2-carboxamides, the reaction of an appropriate arylhydrazine with ethyl pyruvate (B1213749) in the presence of an acid catalyst such as p-toluenesulfonic acid (pTsOH) yields an ethyl indole-2-carboxylate. nih.govnih.gov

Subsequent saponification of the resulting ester with a base like sodium hydroxide (B78521) provides the corresponding indole-2-carboxylic acid, a key intermediate for further functionalization. nih.govnih.gov

Another powerful strategy for the synthesis of 2-substituted indoles involves palladium-catalyzed cross-coupling reactions. For instance, 2-gem-dihalovinylanilines can be cyclized in the presence of a palladium catalyst to form the indole ring. rsc.org This method offers a high degree of flexibility in introducing various substituents onto the indole core.

The following table summarizes key methods for the establishment of the indole ring system suitable for the synthesis of indole-2-carboximidamide precursors.

| Method | Starting Materials | Key Reagents | Product | Reference |

| Fischer Indole Synthesis | Arylhydrazine, Ethyl pyruvate | p-Toluenesulfonic acid (pTsOH) | Ethyl indole-2-carboxylate | nih.govnih.gov |

| Palladium-Catalyzed Cyclization | 2-gem-Dihalovinylaniline | Pd(0) catalyst | 2-Haloindole | rsc.org |

Introduction of the Carboximidamide Moiety at C2

With the indole-2-carboxylic acid or a related precursor in hand, the next critical step is the introduction of the carboximidamide group at the C2 position. A highly efficient and common route to achieve this is through the intermediacy of a 2-cyanoindole.

From Indole-2-Carboxylic Acid: The indole-2-carboxylic acid can be converted to the corresponding carboxamide through standard amide coupling reactions. nih.govnih.gov Dehydration of the primary amide using a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) then furnishes the 2-cyanoindole.

Direct Cyanation: More direct methods for the cyanation of the indole C2 position have also been developed. Palladium-catalyzed cyanation of 2-haloindoles provides a direct entry to 2-cyanoindoles. rsc.org

Once the 2-cyanoindole is obtained, it serves as the immediate precursor to the indole-2-carboximidamide. The Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid like HCl, can be employed to form an intermediate imidate salt. wikipedia.orgorganic-chemistry.orgnih.gov Subsequent reaction of this Pinner salt with ammonia (B1221849) or an amine leads to the formation of the desired carboximidamide. wikipedia.org

A summary of methods for introducing the carboximidamide moiety is presented in the table below.

| Starting Material | Key Intermediate | Reaction Sequence | Product | Reference |

| Indole-2-carboxylic acid | Indole-2-carboxamide | 1. Amide coupling 2. Dehydration | 2-Cyanoindole | nih.govnih.gov |

| 2-Haloindole | - | Palladium-catalyzed cyanation | 2-Cyanoindole | rsc.org |

| 2-Cyanoindole | Pinner salt (Imidate) | 1. Pinner reaction (Alcohol, HCl) 2. Amination (Ammonia) | Indole-2-carboximidamide | wikipedia.orgorganic-chemistry.orgnih.gov |

Specific Synthesis of the N'-Hydroxy Group

The defining feature of the target molecule is the N'-hydroxy group on the carboximidamide moiety. Its introduction requires specific and mild reaction conditions to avoid unwanted side reactions.

Methods for N'-Hydroxylation of Indole-2-carboximidamides

The most direct and widely employed method for the synthesis of N'-hydroxy-carboximidamides, also known as amidoximes, is the reaction of a nitrile with hydroxylamine (B1172632). nih.govnih.gov In the context of N'-hydroxy-1H-indole-2-carboximidamide synthesis, the 2-cyanoindole is the key starting material.

The reaction is typically carried out by treating the 2-cyanoindole with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol. The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon, followed by proton transfer to yield the amidoxime (B1450833). nih.govnih.gov

This method is generally high-yielding and tolerates a wide range of functional groups on the indole ring.

Regioselective Synthesis Considerations

The reaction between a nitrile and hydroxylamine is inherently regioselective, leading specifically to the N'-hydroxy-carboximidamide isomer. The nucleophilic attack occurs from the nitrogen atom of hydroxylamine onto the electrophilic nitrile carbon.

It is important to control the reaction conditions, such as temperature and pH, to minimize the formation of byproducts. For instance, in some cases, the amidoxime can undergo further reactions or rearrangements under harsh conditions.

Chemo- and Regioselective Derivatization of N'-hydroxy-1H-indole-2-carboximidamide

The N'-hydroxy-1H-indole-2-carboximidamide molecule possesses multiple reactive sites, including the indole nitrogen (N1), the amino group of the carboximidamide, and the N'-hydroxy group. This presents both a challenge and an opportunity for selective derivatization to generate a library of structural congeners with potentially diverse biological activities. The reactivity of the amidoxime functional group is of particular interest, as it can undergo both N- and O-alkylation and acylation.

The outcome of these derivatization reactions is often dependent on the reaction conditions, including the choice of base, solvent, and electrophile.

N- vs. O-Acylation: The acylation of amidoximes can occur at either the nitrogen of the amino group or the oxygen of the hydroxylamino group. The regioselectivity is influenced by the nature of the acylating agent and the reaction conditions. Generally, acylation with acid chlorides or anhydrides under basic conditions can lead to O-acylated products. nih.govdifferencebetween.comresearchgate.net However, intramolecular catalysis can also play a role, with some reactions showing a preference for O-acylation even in neutral solutions. rsc.org The use of protecting groups can be a valuable strategy to direct the acylation to the desired position.

N- vs. O-Alkylation: Similar to acylation, the alkylation of N'-hydroxy-carboximidamides can occur at either the nitrogen or oxygen atom. The regioselectivity of alkylation is often influenced by the hardness and softness of the electrophile and the nucleophilic sites, as well as steric factors. The use of different bases and solvents can also direct the alkylation to either the N' or the O position. For instance, the use of a strong base that deprotonates the hydroxyl group would favor O-alkylation.

The following table provides a conceptual overview of the potential chemo- and regioselective derivatization reactions of N'-hydroxy-1H-indole-2-carboximidamide.

| Reaction Type | Electrophile | Potential Product(s) | Key Considerations for Regioselectivity |

| Acylation | Acyl chloride, Anhydride | O-acyl-N'-hydroxy-1H-indole-2-carboximidamide, N-acyl-N'-hydroxy-1H-indole-2-carboximidamide | Base, solvent, nature of acylating agent, protecting groups |

| Alkylation | Alkyl halide, Tosylate | N'-alkoxy-1H-indole-2-carboximidamide, N-alkyl-N'-hydroxy-1H-indole-2-carboximidamide | Base strength, solvent polarity, nature of alkylating agent |

| Sulfonylation | Sulfonyl chloride | N-sulfonyl-N'-hydroxy-1H-indole-2-carboximidamide | Reaction conditions to favor N-sulfonylation |

| Cyclization | Dicarbonyl compounds | Heterocyclic-fused indole derivatives | Reaction conditions to promote intramolecular cyclization |

Modifications at the Indole Nitrogen (N1)

The nitrogen atom at position 1 (N1) of the indole ring is a key site for synthetic modification. Its acidic proton can be removed by a suitable base, rendering the nitrogen nucleophilic and amenable to reaction with various electrophiles. This allows for the introduction of a wide range of substituents, which can significantly alter the molecule's steric and electronic properties.

Alkylation and benzylation are the most common modifications at the N1 position. These reactions are typically performed on the 1H-indole-2-carbonitrile intermediate, as the N'-hydroxycarboximidamide group may have compatibility issues with the reaction conditions. The general procedure involves treating the N-unsubstituted indole with a base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net The resulting indolyl anion is then quenched with an appropriate alkyl or benzyl (B1604629) halide. nih.govbeilstein-journals.org

| Starting Material | Reagents | N1-Substituent | Product | Reference |

| 1H-indole-2-carbonitrile | 1. NaH, DMF; 2. Propargyl bromide | Propargyl | 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | nih.gov |

| 1H-indole-2-carbonitrile | 1. NaH, DMF; 2. Benzyl bromide | Benzyl | 1-Benzyl-1H-indole-2-carbonitrile | researchgate.net |

| 2-(Trifluoromethyl)-1H-indole | 1. NaH, THF; 2. Methyl iodide | Methyl | 1-Methyl-2-(trifluoromethyl)-1H-indole | nih.gov |

| 2-(Trifluoromethyl)-1H-indole | 1. K₂CO₃, Acetone; 2. Benzyl bromide | Benzyl | 1-Benzyl-2-(trifluoromethyl)-1H-indole | nih.gov |

This table is interactive and can be sorted by column.

These N1-substituted indole-2-carbonitriles can then be converted to their corresponding N'-hydroxycarboximidamide derivatives by reaction with hydroxylamine.

Substitution Patterns on the Indole Benzene (B151609) Ring

Introducing substituents onto the benzene portion of the indole nucleus is another critical strategy for creating structural diversity. The regioselectivity of these reactions is governed by the electronic properties of the indole ring system. The pyrrole (B145914) ring of indole is electron-rich and highly activated towards electrophilic aromatic substitution, with the C3 position being the most reactive site. bhu.ac.in

The presence of an electron-withdrawing group at the C2 position, such as a nitrile, deactivates the pyrrole ring to some extent but still directs electrophiles primarily to the C3 position. For instance, direct iodination of 1H-indole-2-carbonitrile using iodine and potassium hydroxide proceeds smoothly to furnish 3-iodo-1H-indole-2-carbonitrile in high yield. nih.gov

To achieve substitution on the benzene ring (positions C4, C5, C6, or C7), one of two strategies is generally employed:

Begin with a pre-substituted indole: The synthetic sequence can start from an indole derivative that already bears the desired substituent on its benzene ring. For example, starting with 5-methoxy-1H-indole-2-carboxylic acid would lead to 5-methoxy-N'-hydroxy-1H-indole-2-carboximidamide. nih.gov

Block the C3 position and force substitution elsewhere: If the C3 position is occupied by a substituent that is not easily displaced, or if reaction conditions are harsh enough to overcome the inherent reactivity, electrophilic substitution can occur on the carbocyclic ring. Under strongly acidic conditions, the indole nitrogen and the C3 position can become protonated, deactivating the pyrrole ring and directing incoming electrophiles to the benzene ring, often to the C5 position, which is para to the ring-junction nitrogen. bhu.ac.in For example, nitration of 2-methylindole (B41428) under strongly acidic conditions (HNO₃/H₂SO₄) yields 2-methyl-5-nitroindole. bhu.ac.in A similar outcome could be anticipated for 1H-indole-2-carbonitrile under forcing conditions.

| Reaction | Reagent(s) | Indole Substrate | Position of Substitution | Product | Reference |

| Iodination | I₂, KOH, DMF | 1H-indole-2-carbonitrile | C3 | 3-Iodo-1H-indole-2-carbonitrile | nih.gov |

| Nitration | Benzoyl nitrate | 2-Methylindole | C3 | 2-Methyl-3-nitroindole | bhu.ac.in |

| Nitration | HNO₃, H₂SO₄ | 2-Methylindole | C5 | 2-Methyl-5-nitroindole | bhu.ac.in |

| Halogenation | RebH Enzyme, KBr | Indole | C3 | 3-Bromoindole | frontiersin.org |

This table is interactive and can be sorted by column.

Chemical Transformations of the Carboximidamide Functionality

The N'-hydroxycarboximidamide (amidoxime) group is a versatile functional handle that can undergo a variety of chemical transformations, making it a valuable building block in synthetic chemistry. These reactions typically involve the nucleophilic nitrogen or the hydroxyl oxygen.

O-Acylation: The hydroxyl group of the amidoxime is readily acylated. This reaction can be performed using acyl chlorides or anhydrides under basic conditions. The resulting O-acyl N'-hydroxycarboximidamides are important intermediates and have their own distinct chemical properties. nih.gov

Cyclization to 1,2,4-Oxadiazoles: One of the most significant reactions of N'-hydroxycarboximidamides is their cyclocondensation to form 1,2,4-oxadiazoles, a class of heterocycles with applications in medicinal and materials chemistry. This transformation can be achieved by reacting the amidoxime with a variety of one-carbon synthons. Common reagents include orthoesters (e.g., triethyl orthoformate), anhydrides (e.g., triflic anhydride), or carboxylic acids activated with coupling agents. nih.gov For example, reacting N'-hydroxy-1H-indole-2-carboximidamide with triflic anhydride would be expected to yield a 3-(1H-indol-2-yl)-1,2,4-oxadiazole derivative.

Reduction: The reduction of the N'-hydroxycarboximidamide group can potentially lead to different products depending on the reagents and conditions used. Mild reduction might yield the corresponding amidine by cleavage of the N-OH bond. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce the C=N double bond and cleave the N-O bond, ultimately leading to a primary amine after passing through an amidine intermediate. researchgate.net

| Transformation | Typical Reagents | General Product Class |

| O-Acylation | Acyl chlorides, Anhydrides | O-Acyl N'-hydroxycarboximidamides |

| Cyclocondensation | Orthoesters, Anhydrides, Activated Carboxylic Acids | 1,2,4-Oxadiazoles |

| Reduction | Catalytic Hydrogenation, LiAlH₄ | Amidines, Amines |

This table is interactive and can be sorted by column.

These transformations highlight the synthetic utility of the N'-hydroxy-1H-indole-2-carboximidamide core, allowing for its elaboration into a wide range of more complex and functionally diverse molecules.

Iii. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Hydroxy 1h Indole 2 Carboximidamide Derivatives

Systematic Investigation of Structural Modifications on Biological Activity

Systematic structural modifications of the N'-hydroxy-1H-indole-2-carboximidamide scaffold have been instrumental in elucidating the determinants of biological activity. These investigations typically involve the targeted alteration of three primary regions of the molecule: the indole (B1671886) core, the N'-hydroxycarboximidamide (amidoxime) moiety, and the substituents on the indole ring.

Modifications of the Indole N-H: The nitrogen atom of the indole ring presents a key site for modification. Substitution at this position can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence cell permeability and target engagement. For instance, in related indole-2-carboxamide series, N-alkylation has been shown to modulate activity, with the size and nature of the alkyl group being critical. nih.gov

Alterations to the N'-hydroxycarboximidamide Group: The N'-hydroxycarboximidamide functional group is a crucial pharmacophoric element, often involved in key interactions with biological targets, such as metal chelation in metalloenzymes. Modifications to this group, for example, by O-alkylation or by replacement with bioisosteric groups, can profoundly alter the compound's activity. While specific data on N'-hydroxy-1H-indole-2-carboximidamide is limited, studies on other amidoxime-containing compounds suggest that the N-hydroxy group is often essential for activity.

Substitutions on the Indole Ring: The benzene (B151609) portion of the indole nucleus offers multiple positions (4, 5, 6, and 7) for the introduction of various substituents. The nature and position of these substituents play a pivotal role in modulating the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target protein. Halogenation, particularly at the 5- and 6-positions, has been a common strategy in related indole-2-carboxamide series to enhance potency. nih.govnih.gov The introduction of electron-donating or electron-withdrawing groups can also fine-tune the electronic landscape of the indole ring system.

A hypothetical representation of SAR data for a series of N'-hydroxy-1H-indole-2-carboximidamide derivatives is presented in the interactive table below, illustrating the potential impact of various substitutions on biological activity.

| Compound ID | R1 (Indole-N) | R2 (Indole-5) | R3 (Indole-6) | Biological Activity (IC50, µM) |

| 1a | H | H | H | 10.5 |

| 1b | CH3 | H | H | 8.2 |

| 1c | H | Cl | H | 5.1 |

| 1d | H | H | Cl | 7.8 |

| 1e | CH3 | Cl | H | 3.5 |

| 1f | H | OCH3 | H | 12.3 |

This table is illustrative and based on general principles of medicinal chemistry, as specific systematic SAR data for N'-hydroxy-1H-indole-2-carboximidamide derivatives is not extensively available in the public domain.

Delineation of Key Pharmacophores and Activity Determinants

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For N'-hydroxy-1H-indole-2-carboximidamide derivatives, the key pharmacophoric features are believed to include:

The Indole NH Group: This group can act as a hydrogen bond donor, forming a critical interaction with the target protein. nih.gov

The Aromatic Indole Ring: The planar indole system can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding site.

The N'-hydroxycarboximidamide Moiety: This group is a potent metal-chelating group and can also participate in hydrogen bonding as both a donor (N-H and O-H) and an acceptor (N and O atoms). Its geometry and electronic properties are critical for target recognition.

Substituent Positions on the Indole Ring: Specific regions around the indole nucleus can be identified as tolerance or intolerance zones for steric bulk or specific electronic properties, guiding the placement of substituents to enhance activity.

Computational modeling and pharmacophore mapping studies on related indole derivatives have provided insights into the spatial arrangement of these key features necessary for potent biological activity.

Positional Effects of Substituents on the Indole Nucleus

The position of substituents on the indole ring has a profound impact on the biological activity of N'-hydroxy-1H-indole-2-carboximidamide derivatives. The electronic and steric effects of a substituent can vary significantly depending on its location, leading to differential interactions with the target.

Position 6: Similar to the 5-position, substitution at the 6-position can also influence activity. The optimal substituent at this position is often target-dependent.

Position 7: Due to its proximity to the indole nitrogen, substitution at the 7-position can have a more pronounced steric effect, potentially influencing the orientation of the entire molecule within the binding site.

Position 4: This position is generally less explored for substitution compared to the 5- and 6-positions.

The differential effects of substituent placement underscore the importance of a detailed understanding of the target's binding site topology for the rational design of potent and selective inhibitors.

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For N'-hydroxy-1H-indole-2-carboximidamide derivatives, the rotational freedom around the single bond connecting the indole ring to the carboximidamide group allows for different spatial arrangements of these two key moieties.

Conformational analysis, through computational methods and experimental techniques like X-ray crystallography and NMR spectroscopy, can help to identify the low-energy, biologically active conformation. The preferred conformation can be influenced by intramolecular hydrogen bonding, steric interactions between substituents, and the electronic nature of the molecule.

Understanding the preferred conformation is crucial for SAR studies as it provides a more accurate picture of how the molecule interacts with its biological target. For example, the relative orientation of the indole NH and the N'-hydroxycarboximidamide group can dictate the feasibility of forming specific hydrogen bonds with the receptor.

Comparative SAR with Related Indole and Heterocyclic Carboximidamides

To gain a broader perspective on the SAR of N'-hydroxy-1H-indole-2-carboximidamide, it is instructive to compare it with related classes of compounds, such as indole-2-carboxamides and other heterocyclic carboximidamides.

The table below provides a hypothetical comparison of the biological activity of N'-hydroxy-1H-indole-2-carboximidamide with related structures.

| Compound Scaffold | Key Functional Group | Representative Biological Target | General Activity Trend |

| N'-hydroxy-1H-indole-2-carboximidamide | N'-hydroxycarboximidamide | Metalloenzymes | Potent, driven by metal chelation |

| 1H-Indole-2-carboxamide | Carboxamide | Kinases, GPCRs | Broad activity, modulated by H-bonding |

| 1H-Benzofuran-2-carboximidamide | Carboximidamide | Various | Activity dependent on H-bond acceptors |

| 1H-Indole-3-carboximidamide | Carboximidamide | Various | Generally less active than 2-substituted isomers |

This table is illustrative and based on general SAR principles from related compound series.

By systematically analyzing the SAR and SPR of N'-hydroxy-1H-indole-2-carboximidamide and its derivatives, and by drawing comparisons with related chemical scaffolds, medicinal chemists can effectively navigate the chemical space to develop novel therapeutic agents with improved efficacy and safety profiles.

Iv. Biological Target Identification and Mechanistic Elucidation for N Hydroxy 1h Indole 2 Carboximidamide Analogs

Investigation of Enzymatic Inhibition Potential

Analogs of N'-hydroxy-1H-indole-2-carboximidamide, particularly those sharing the core indole (B1671886) or hydroxyamidine structure, have been evaluated for their ability to inhibit several classes of enzymes critical to disease progression.

The indole scaffold is a key feature in many kinase inhibitors. Research has shown that certain indole derivatives can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels, a process crucial for tumor growth. taylorandfrancis.commdpi.com Blocking VEGFR-2 is a promising strategy to inhibit tumor-induced angiogenesis. taylorandfrancis.com

Some indole derivatives have been identified as dual inhibitors, targeting both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. For instance, one study reported a series of indole derivatives with dual inhibitory activities against EGFR and VEGFR-2, with IC50 values of 18 nM and 45 nM, respectively. taylorandfrancis.com Another potent antiproliferative agent, a 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivative, demonstrated significant EGFR inhibitory activity with an IC50 value of 0.12 µM. taylorandfrancis.com

The development of highly selective VEGFR-2 inhibitors is also an active area of research to minimize side effects associated with multi-target inhibitors. nih.gov One such compound, CHMFL-VEGFR2-002, was found to inhibit VEGFR-2 kinase with high potency (IC50 = 66 nmol/L). nih.gov In cellular assays using Human Umbilical Vein Endothelial Cells (HUVEC), this compound effectively diminished VEGFR-2 phosphorylation, confirming its inhibitory action on the signaling pathway. nih.gov

| Compound | Target Kinase | IC50 Value |

|---|---|---|

| Indole Derivative III | EGFR | 18 nM |

| Indole Derivative III | VEGFR-2 | 45 nM |

| Compound VIc (5-chloro-3-hydroxymethyl-indole-2-carboxamide derivative) | EGFR | 0.12 µM |

| CHMFL-VEGFR2-002 | VEGFR-2 | 66 nM |

| Compound 6 (Nicotinamide-based derivative) | VEGFR-2 | 60.83 nM |

| Sorafenib (Reference drug) | VEGFR-2 | 53.65 nM |

Human Immunodeficiency Virus-1 (HIV-1) integrase is a crucial enzyme for viral replication, making it a key target for antiviral drugs. nih.govnih.gov Indole-2-carboxylic acid, a scaffold related to the subject compound, has been identified as a promising core structure for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov

The mechanism of these inhibitors involves the chelation of two Mg²⁺ ions within the active site of the integrase enzyme. nih.govrsc.org This interaction is facilitated by the indole core and the C2 carboxyl group. nih.gov Through structural optimization, researchers have significantly improved the inhibitory potency of these compounds. For example, the derivative 20a showed a markedly increased integrase inhibitory effect, with an IC50 value of 0.13 μM. nih.gov Another optimized derivative, 17a, also proved to be a potent inhibitor with an IC50 value of 3.11 μM. rsc.orgresearchgate.net Structural analysis revealed that adding a long branch at the C3 position of the indole core enhances interaction with a hydrophobic cavity near the active site, while a C6 halogenated benzene (B151609) ring can bind effectively with the viral DNA. nih.govrsc.org

| Compound | Inhibitory Activity (IC50) |

|---|---|

| Derivative 20a | 0.13 µM |

| Derivative 17a | 3.11 µM |

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is often overexpressed in cancer cells, making it an attractive target for cancer immunotherapy. nih.gov The N'-hydroxyamidine group is a key pharmacophore for IDO1 inhibition. nih.gov

N'-hydroxy-1H-indazole-carboximidamides, which are structural analogs, have been designed and synthesized as novel IDO1 inhibitors. nih.gov One such compound, 8a, was shown to inhibit both tryptophan depletion and kynurenine (B1673888) production, which are the downstream effects of IDO1 activity. nih.gov Molecular docking studies suggest that these compounds bind to the heme iron in the active site of the IDO1 enzyme. nih.gov Orally active hydroxyamidine small molecule inhibitors, such as INCB023843 and INCB024360, have demonstrated potent suppression of tryptophan metabolism and impede the growth of IDO-expressing tumors in a lymphocyte-dependent manner. nih.govresearchgate.net These inhibitors were found to reduce kynurenine levels in vivo and decrease the number of tumor-associated regulatory T cells. nih.govresearchgate.net

| Compound | Target | Reported Activity |

|---|---|---|

| Compound 8a (N'-hydroxyindazolecarboximidamide) | IDO1 | Inhibited tryptophan depletion and kynurenine production |

| INCB023843 (Hydroxyamidine) | IDO1 | Potently suppresses tryptophan metabolism; inhibits tumor growth |

| INCB024360 (Epacadostat) | IDO1 | Potently suppresses tryptophan metabolism; inhibits tumor growth |

| Compound 13 (3-substituted indole) | hIDO1 | IC50 = 0.19 µM |

Receptor Modulation and Allosteric Interactions (e.g., Cannabinoid Receptor 1 (CB1))

The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR), is another important biological target. nih.gov Allosteric modulation, which involves binding to a site distinct from the primary (orthosteric) ligand binding site, offers a novel approach to fine-tune GPCR functions. nih.gov Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor. nih.govresearchgate.net

These compounds can exhibit positive cooperativity, enhancing the binding of orthosteric agonists. nih.gov For example, the indole-2-carboxamide ICAM-b was found to strongly enhance the binding of the agonist CP55,940 to the CB1 receptor. nih.gov Interestingly, while displaying negative modulatory effects on G-protein coupling, ICAM-b induced β-arrestin-mediated downstream signaling. nih.gov This indicates that these compounds can act as biased allosteric modulators, selectively activating certain downstream pathways. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at the C3 position of the indole ring can markedly enhance the allosteric modulation properties. researchgate.net

Exploration of Other Potential Biological Pathways

Beyond direct enzyme inhibition and receptor modulation, analogs of N'-hydroxy-1H-indole-2-carboximidamide have shown activity in other biological pathways. For instance, N-hydroxyindole-2-carboxylates have been investigated as inhibitors of lactate (B86563) dehydrogenase A (LDH-A), an important enzyme in cellular glycolysis. researchgate.net One such compound, methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, displayed optimal properties in cell-based assays, proving to be an efficient anti-glycolytic agent against cancer cells. researchgate.net Furthermore, certain 1-hydroxyindole-2-carboxylates have demonstrated strong antiproliferative activities in HCT116 (colon cancer) and A2058 (melanoma) cancer cell lines, suggesting their potential as lead compounds for anticancer drug development. researchgate.net

Methodologies for In Vitro Mechanistic Studies

A variety of in vitro methodologies are employed to identify biological targets and elucidate the mechanisms of action for N'-hydroxy-1H-indole-2-carboximidamide analogs. These techniques provide crucial data on binding affinity, enzyme kinetics, and cellular responses.

Enzyme Inhibition Assays: These are fundamental for determining the potency of a compound against a specific enzyme target. Assays are used to calculate IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%. mdpi.com

Molecular Docking and Simulation: Computational methods like molecular docking are used to predict the binding conformation of a compound within the active site of a target protein. mdpi.comnih.gov This helps in understanding the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, that are crucial for binding and inhibition. nih.gov

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. nih.gov

Cell-Based Signaling Assays: To understand the functional consequences of target engagement, various cell-based assays are used. These include measuring the phosphorylation status of target proteins (e.g., VEGFR-2) via immunoblotting, quantifying downstream metabolites (e.g., kynurenine for IDO1 activity), and assessing cellular proliferation. nih.govnih.govnih.gov

β-Arrestin Recruitment Assays: These assays are specifically used for GPCRs to determine if a ligand can induce the recruitment of β-arrestin proteins to the receptor, which is a key step in a major signaling pathway and receptor desensitization. frontiersin.org

Binding Assays: Radioligand binding assays are used to study the interaction of compounds with receptors, determining their affinity and whether they compete with known ligands for the same binding site or act allosterically. nih.gov

Enzyme Kinetics and Binding Assays

Enzyme kinetics and binding assays are fundamental in determining the potency and selectivity of potential drug candidates. For analogs of N'-hydroxy-1H-indole-2-carboximidamide, these studies have been crucial in identifying and validating their molecular targets. A significant body of research has focused on the inhibitory activity of indole-2-carboxamide derivatives against various protein kinases implicated in cancer progression.

For instance, certain indole-2-carboxamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) nih.govrsc.org. In one study, a series of 5-substituted-3-ethylindole-2-carboxamides were synthesized and evaluated for their antiproliferative activity. The most potent compounds were further tested for their efficacy as EGFR and CDK2 inhibitors. The results, as summarized in the table below, demonstrate significant inhibitory activity against both enzymes, with IC50 values in the nanomolar range rsc.org.

| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference |

|---|---|---|---|

| 5c | 124 | 46 ± 05 | rsc.org |

| 5g | 102 | 33 ± 04 | rsc.org |

| 5i | 85 | Not Reported | rsc.org |

| 5j | 91 | Not Reported | rsc.org |

| Erlotinib (B232) (Reference) | 80 | Not Applicable | rsc.org |

Similarly, another study focused on a different set of indole-2-carboxamide derivatives and identified compounds with potent dual inhibitory activity against EGFR and CDK2. The most effective compounds from this series, 5d, 5e, and 5h-k, exhibited IC50 values for CDK2 inhibition ranging from 11 to 34 nM, with compounds 5e and 5h being more potent than the reference drug dinaciclib (B612106) nih.gov.

Further research has expanded the scope of potential targets for indole-2-carboxamide analogs to include other kinases such as BRAFV600E and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) mdpi.com. A study investigating a series of indole-based derivatives demonstrated promising inhibitory activity against these kinases. For example, compound Va showed the highest inhibitory activity against EGFR with an IC50 value of 71 ± 06 nM, which was more potent than the reference erlotinib (IC50 = 80 ± 05 nM) mdpi.com. The same set of compounds also inhibited BRAFV600E with IC50 values in the range of 77 to 107 nM mdpi.com.

Beyond cancer-related kinases, indole-2-carboxamide derivatives have been explored as allosteric modulators of the cannabinoid CB1 receptor and as inhibitors of the androgen receptor binding function 3 (BF3) nih.govnih.govnih.gov. Additionally, indole-2-carboxylic acid derivatives, which are closely related, have been identified as novel inhibitors of HIV-1 integrase strand transfer mdpi.com. The interaction of indole derivatives with enzymes like indoleamine 2,3-dioxygenase has also been a subject of investigation, with studies indicating the existence of a distinct binding site for these effectors nih.gov. Molecular docking and 3D-QSAR analyses have been employed to understand the binding modes of these inhibitors with their target enzymes, such as human liver glycogen (B147801) phosphorylase a (HLGPa), providing insights for the design of novel inhibitors nih.gov.

Cellular Pathway Analysis

A key cellular pathway modulated by several indole-2-carboxamide analogs is apoptosis, or programmed cell death. Studies have shown that compounds with potent antiproliferative activity induce apoptosis in cancer cells. This is often evidenced by their effects on various apoptotic markers. For example, a study on indole-2-carboxamide derivatives demonstrated that the most potent compounds induced apoptosis by activating the proteolytic caspases cascade, including caspases 3, 8, and 9 nih.gov. Furthermore, these compounds were shown to activate Cytochrome C and modulate the levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, as well as p53 nih.gov. The activation of caspases and the release of Cytochrome C are central events in the intrinsic pathway of apoptosis, while the regulation of Bax and Bcl-2 levels reflects the cell's commitment to this process.

The table below summarizes the effects of selected indole-2-carboxamide derivatives on key apoptotic markers in the MCF-7 human breast cancer cell line nih.gov.

| Compound | Effect on Caspases 3, 8, & 9 | Effect on Cytochrome C | Effect on Bax/Bcl-2 Ratio | Reference |

|---|---|---|---|---|

| 5d | Activation | Activation | Increased | nih.gov |

| 5e | Activation | Activation | Increased | nih.gov |

| 5h | Activation | Activation | Not Reported | nih.gov |

The inhibition of targets like EGFR and CDK2 by these compounds directly feeds into cellular pathways that control cell proliferation, survival, and division. EGFR signaling is a critical pathway that, when dysregulated, can lead to uncontrolled cell growth. Similarly, CDK2 is a key regulator of the cell cycle. By dually inhibiting these targets, indole-2-carboxamide analogs can effectively shut down these pro-survival pathways, ultimately leading to the induction of apoptosis observed in cellular assays.

V. Advanced Computational Chemistry and Chemoinformatics in the Study of N Hydroxy 1h Indole 2 Carboximidamide

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For compounds structurally similar to N'-hydroxy-1H-indole-2-carboximidamide, such as N'-hydroxy-carboximidamide derivatives, docking studies have been instrumental in identifying plausible binding modes within enzyme active sites. A key therapeutic target for such compounds is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune escape. nih.govaging-us.com

Docking studies of N'-hydroxy-indazolecarboximidamides, which are structurally analogous to the indole (B1671886) compound, reveal a consistent binding mode within the IDO1 active site. nih.gov The prediction suggests that the N'-hydroxy-carboximidamide moiety directly coordinates with the heme iron atom in the enzyme's active site, a critical interaction for inhibitory activity. acs.org The indole ring typically occupies a hydrophobic pocket, forming favorable van der Waals and pi-stacking interactions with aromatic residues like Phenylalanine.

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted binding pose over time. aging-us.comresearchgate.net An MD simulation calculates the motion of every atom in the ligand-protein complex over a period, typically nanoseconds, providing a dynamic view of the interaction. These simulations can confirm whether the key interactions identified in docking, such as the coordination to the heme iron and hydrogen bonds with nearby residues, are maintained in a dynamic, solvated environment. mdpi.com The stability is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory.

Table 1: Predicted Interactions of N'-hydroxy-carboximidamide Scaffolds with IDO1 Active Site Residues

| Interaction Type | Ligand Moiety | Key Protein Residues (Human IDO1) | Reference |

| Heme Coordination | N'-hydroxyamidine (Oxygen atom) | Heme Iron (Fe) | nih.gov |

| Hydrogen Bonding | N'-hydroxyamidine | Arginine, Serine residues | nih.govaging-us.com |

| Hydrophobic/Pi-Stacking | Indole/Indazole Ring | Phenylalanine, Leucine, Valine | nih.govaging-us.com |

By analyzing the results of docking and MD simulations, researchers can elucidate the fundamental principles of molecular recognition that govern the binding of N'-hydroxy-1H-indole-2-carboximidamide to its target. These studies highlight the specific structural features of the ligand that are essential for high-affinity binding.

For instance, the N'-hydroxyamidine group is identified as a critical pharmacophore, acting as a strong metal-chelating group for the heme iron. acs.org The indole scaffold serves as a versatile structural anchor, whose position and substitution can be modified to optimize hydrophobic and aromatic interactions within the target's binding pockets. mdpi.com The simulations reveal the importance of a precise geometric arrangement of these features to achieve a complementary fit with the active site. This understanding provides a rational basis for designing new analogues with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a chemoinformatic method that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical models. researchgate.net For a class of compounds like indole-2-carboxamide derivatives, QSAR models can predict the activity of newly designed molecules and identify the key physicochemical properties that drive their potency.

To build a QSAR model, a set of known molecules and their experimentally determined activities are required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are then used to derive a mathematical equation linking these descriptors to the activity.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.com These methods generate 3D fields around the molecules to represent their steric and electrostatic properties. The resulting models can be visualized as contour maps, indicating regions where bulky groups or specific charge distributions are either favorable or unfavorable for activity, thus providing intuitive guidance for drug design.

Table 3: Example of Statistical Parameters for a 3D-QSAR Model of Indole-based Inhibitors

| Parameter | Description | Typical Value | Reference |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 | mdpi.com |

| R² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | > 0.6 | mdpi.com |

| r²pred (External validation) | A measure of the model's ability to predict the activity of an external test set. | > 0.6 | researchgate.net |

| F-statistic | A statistical test of the model's significance. | High value | mdpi.com |

Development of Predictive Models for Potency

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. meilerlab.org For N'-hydroxy-1H-indole-2-carboximidamide and related indole-based scaffolds, QSAR models are developed to correlate structural or physicochemical properties of the compounds with their biological activity, such as their inhibitory potency against IDO1.

These models are built using a "training set" of compounds with known activities. Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties), are calculated. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to create a mathematical equation that links these descriptors to the observed activity. semanticscholar.org

A study focusing on indole-2-carboxamide derivatives, a class to which N'-hydroxy-1H-indole-2-carboximidamide belongs, successfully developed 3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models provided insights into the structural requirements for high inhibitory potency. For instance, the models might reveal that bulky substituents at a particular position on the indole ring are beneficial for activity, while electronegative groups at another position are detrimental. researchgate.net The predictive power of these models is assessed using a "test set" of compounds not included in the model's development. A high correlation between predicted and actual activity for the test set indicates a robust and reliable model. nih.gov

Table 1: Example of Statistical Parameters for 3D-QSAR Models of Indole-2-Carboxamide Derivatives

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | Predictive r² |

|---|---|---|---|

| CoMFA | 0.697 | 0.95 | 0.85 |

This table is illustrative and based on typical performance metrics reported for QSAR studies on similar compound classes. The q² and r² values indicate the statistical validity and predictive ability of the models. nih.gov

These validated QSAR models serve as powerful tools to predict the potency of newly designed, virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. nih.gov

Virtual High-Throughput Screening

Virtual High-Throughput Screening (vHTS) is a computational technique used to screen large libraries of chemical compounds against a biological target, such as the IDO1 enzyme. meilerlab.orgewadirect.com This process helps to identify "hit" compounds that are likely to bind to the target and exhibit the desired biological effect. nih.gov vHTS can be broadly categorized into structure-based and ligand-based approaches. meilerlab.org

In the context of N'-hydroxy-1H-indole-2-carboximidamide, a structure-based approach is highly relevant due to the availability of crystal structures for IDO1. acs.org This method involves molecular docking, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to the active site of the enzyme. nih.gov Large databases, such as the ZINC database, containing millions of commercially available compounds, can be screened. nih.gov The screening process filters these vast libraries down to a manageable number of promising candidates for experimental testing. ewadirect.com

For example, a virtual screening campaign might begin by docking a library of indole-containing compounds into the heme-containing active site of IDO1. The compounds are then scored based on their predicted binding energy and interactions with key amino acid residues in the active site. nih.gov Compounds that show favorable interactions, such as hydrogen bonding with specific residues or effective coordination with the heme iron, are ranked higher. acs.org This process can identify novel scaffolds that, while structurally different from N'-hydroxy-1H-indole-2-carboximidamide, still fit the active site and possess the potential for potent inhibition. mdpi.com

Table 2: Illustrative Results from a Virtual Screening Campaign Targeting IDO1

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions | Predicted Activity |

|---|---|---|---|

| ZINC000012495022 | -9.5 | H-bond with Ser167, Heme coordination | High |

| ZINC000003791817 | -9.1 | Hydrophobic interaction with Phe163 | High |

| N'-hydroxy-1H-indole-2-carboximidamide (Reference) | -8.8 | H-bond with Ser167, Heme coordination | Moderate |

This table presents hypothetical data to illustrate the output of a virtual screening process. Docking scores represent the predicted binding affinity, and key interactions highlight the specific molecular contacts responsible for binding. nih.gov

De Novo Design and Scaffold Hopping Approaches

Beyond screening existing compounds, computational chemistry enables the design of entirely new molecules (de novo design) and the modification of existing chemical scaffolds (scaffold hopping) to create novel drug candidates. bhsai.org

De Novo Design programs build molecules fragment by fragment directly within the active site of the target protein. Using the 3D structure of IDO1 as a template, these algorithms can generate novel structures that are sterically and electronically complementary to the binding pocket. This approach can lead to the discovery of completely unique chemical classes of inhibitors that may have advantages over existing ones.

Scaffold Hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule but possess improved properties, such as better metabolic stability or a different intellectual property profile. bhsai.org Starting with the N'-hydroxy-1H-indole-2-carboximidamide scaffold, computational tools can search for alternative core structures (scaffolds) that can present the key pharmacophoric features—the essential groups responsible for biological activity—in the same spatial orientation. nih.gov

For instance, the indole ring of N'-hydroxy-1H-indole-2-carboximidamide could be replaced by other bicyclic heteroaromatics like imidazopyridines or triazolopyridines. This "hop" to a new scaffold can overcome issues associated with the original structure while maintaining or improving potency. dundee.ac.uk The success of such an approach relies on the new scaffold's ability to correctly position the critical N'-hydroxycarboximidamide group for interaction with the IDO1 active site. acs.org Computational software can rapidly evaluate thousands of potential scaffold replacements, predicting their synthetic feasibility and potential binding affinity before any laboratory work is undertaken. bhsai.org This strategy has been successfully applied to discover inhibitors for various targets, demonstrating its power in navigating and expanding chemical space. dundee.ac.uk

Vi. Emerging Research Directions and Future Perspectives for N Hydroxy 1h Indole 2 Carboximidamide

Strategies for Lead Optimization and Preclinical Development

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. danaher.com For derivatives of the indole-2-carboxamide class, to which N'-hydroxy-1H-indole-2-carboximidamide belongs, research has demonstrated that targeted chemical modifications can significantly improve drug-like characteristics. nih.gov

Medicinal chemistry campaigns focused on related indole-2-carboxamides have revealed key structure-activity relationships (SAR). For instance, in the development of antitubercular agents, substitutions on the indole (B1671886) ring were found to be crucial for metabolic stability. Specifically, the introduction of chloro, fluoro, or cyano groups at the 4- and 6-positions of the indole nucleus significantly enhanced stability in liver microsomes. nih.gov Similarly, in the search for agents against Chagas disease, modifications at the 5-position of the indole showed that a methyl or cyclopropyl (B3062369) group was ideal for antiparasitic potency. nih.govnih.gov

However, these optimization efforts often encounter challenges. A common issue is the trade-off between potency and physicochemical properties like solubility. In several studies, modifications that increased potency also increased lipophilicity, leading to poor aqueous solubility. nih.gov Future preclinical development of N'-hydroxy-1H-indole-2-carboximidamide will require a multi-parameter optimization approach, balancing efficacy with absorption, distribution, metabolism, and excretion (ADMET) properties to identify a viable clinical candidate. nih.govnih.gov Strategies such as introducing polar functional groups or employing prodrug approaches could be essential to overcome these hurdles.

| Modification Site | Substituent Type | Observed Effect | Therapeutic Area Context | Reference |

|---|---|---|---|---|

| Indole 4- and 6-positions | Chloro, Fluoro, Cyano | Improved metabolic stability | Antituberculosis | nih.gov |

| Indole 5-position | Methyl, Cyclopropyl | Increased potency | Chagas Disease | nih.gov |

| Carboxamide Side Chain | Alkyl groups on cyclohexyl ring | Improved Mtb activity but reduced solubility | Antituberculosis | nih.gov |

| Indole Core Replacement | Scaffold hopping (e.g., to indazole) | No overall improvement in properties observed in one study | Chagas Disease | nih.gov |

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one-drug, one-target" paradigm has shown limited efficacy against complex, multifactorial diseases such as cancer, neurodegenerative disorders, and certain infectious diseases. nih.govnih.gov This has led to a growing interest in polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously. nih.gov The indole scaffold is particularly well-suited for the development of multi-target agents due to its ability to interact with a wide variety of protein classes.

For complex illnesses, a multi-target approach can offer superior efficacy and a lower propensity for the development of drug resistance compared to monotherapies or combination therapies. nih.gov Research into related indole-2-carboxamide derivatives has already uncovered dual-targeting capabilities. For example, certain compounds in this class have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer progression. nih.gov

For N'-hydroxy-1H-indole-2-carboximidamide, the N'-hydroxycarboximidamide group could be exploited for its potential to inhibit metalloenzymes (e.g., matrix metalloproteinases or histone deacetylases) while the modified indole core could be tailored to inhibit a kinase or a G-protein coupled receptor. This strategy could yield novel therapeutics for diseases where multiple pathways are dysregulated. The key challenge lies in carefully tuning the molecule's structure to achieve the desired activity profile at each target, avoiding off-target effects.

| Disease Area | Potential Target Combination | Rationale | Reference |

|---|---|---|---|

| Cancer | Kinase (e.g., EGFR) + Enzyme (e.g., CDK2) | Simultaneously block signaling pathways and cell cycle progression. | nih.gov |

| Neurodegenerative Disease | Enzyme (e.g., MAO-B) + Receptor (e.g., A2A) | Address both symptomatic and disease-modifying aspects. | nih.gov |

| Inflammatory Disease | Enzyme (e.g., COX-2) + Enzyme (e.g., 5-LOX) | Inhibit multiple pro-inflammatory pathways. | |

| Infectious Disease | Multiple essential parasite enzymes | Reduce the likelihood of drug resistance development. | nih.gov |

Application in Chemical Biology and Probe Development

Chemical probes are small molecules used as tools to study and manipulate biological systems. An ideal probe is highly potent and selective for its target, allowing researchers to elucidate protein function, validate drug targets, and dissect cellular pathways. The N'-hydroxy-1H-indole-2-carboximidamide scaffold possesses features that make it an attractive starting point for the development of chemical probes.

To serve as a probe, a molecule must not only bind its target effectively but also be amenable to chemical modification for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling. This is typically achieved by incorporating a "handle," such as an alkyne or azide (B81097) group, that allows for bioorthogonal "click" chemistry reactions.

Derivatives of N'-hydroxy-1H-indole-2-carboximidamide could be synthesized with such handles, enabling a range of applications. For example, an affinity-based probe could be created by immobilizing the compound on a solid support to pull down its binding partners from cell lysates, thereby identifying its molecular target(s). Alternatively, a fluorescently-tagged version could be used in cellular imaging studies to visualize the subcellular localization of its target. The development of such tools would be invaluable for understanding the compound's mechanism of action and the broader biology of its targets.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. researchgate.netresearchgate.net These computational tools can be applied at nearly every stage of a drug design campaign, from hit identification to lead optimization and preclinical development. nih.gov

For a scaffold like N'-hydroxy-1H-indole-2-carboximidamide, AI and ML can be leveraged in several ways:

High-Throughput Virtual Screening (HTVS): ML models can rapidly screen vast virtual libraries of indole derivatives against a specific target, prioritizing a smaller, more manageable number of compounds for synthesis and testing. nih.gov

Predictive ADMET Modeling: AI algorithms can predict the pharmacokinetic and toxicity profiles of novel analogs before they are synthesized, helping to flag problematic compounds early and reducing late-stage failures. researchgate.net This is particularly relevant for the indole-2-carboxamide class, where properties like solubility have been a known challenge. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): ML can build sophisticated QSAR models that correlate the structural features of a series of compounds with their biological activity, guiding the design of more potent molecules.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for multiple properties simultaneously, such as high potency, selectivity, and favorable ADMET characteristics. researchgate.netnih.gov

By applying these in silico techniques, researchers can explore the chemical space around N'-hydroxy-1H-indole-2-carboximidamide more effectively, accelerating the journey from a promising scaffold to a potential therapeutic agent. zenodo.org

| Drug Design Stage | AI/ML Technique | Objective | Reference |

|---|---|---|---|

| Hit Identification | High-Throughput Virtual Screening (HTVS) | Identify novel active compounds from large virtual libraries. | nih.gov |

| Hit-to-Lead | QSAR Modeling | Understand structure-activity relationships to guide initial optimization. | danaher.com |

| Lead Optimization | Predictive ADMET Modeling | Prioritize compounds with favorable drug-like properties (solubility, stability, etc.). | researchgate.net |

| Lead Optimization | De Novo Design | Generate novel structures with optimized multi-parameter profiles. | researchgate.net |

Q & A

Q. What synthetic methodologies are most effective for preparing N'-hydroxy-1H-indole-2-carboximidamide, and how can reaction conditions be optimized?

A multi-step approach is typically employed:

- Step 1 : Start with indole-2-carboxylic acid derivatives. For example, 3-formyl-1H-indole-2-carboxylic acid can undergo condensation with hydroxylamine derivatives under acidic reflux (e.g., acetic acid, 3–5 hours) to form the imidamide backbone .

- Step 2 : Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) using design-of-experiment (DoE) frameworks. For instance, NMR monitoring (e.g., δ = 7.14–7.63 ppm for indole protons) ensures intermediate stability .

- Validation : Confirm purity via HPLC (>95%) and characterize using ESI-MS ([M+H]+ calculated and observed mass matching within 0.01 Da) .

Q. How should researchers characterize the structural and electronic properties of N'-hydroxy-1H-indole-2-carboximidamide?

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis (MIC ≤ 1 µg/mL indicates potency) .

- Enzyme Inhibition : Test against target enzymes (e.g., cytochrome P450 isoforms) via fluorometric or colorimetric assays. IC50 values < 10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of N'-hydroxy-1H-indole-2-carboximidamide analogs with enhanced potency?

Q. How should researchers address contradictions in biological activity data across different studies?

Q. What crystallographic strategies are recommended for resolving the 3D structure of N'-hydroxy-1H-indole-2-carboximidamide complexes?

- Crystallization : Use vapor diffusion with PEG-based precipitants. Optimize pH (6.5–7.5) to stabilize protonation states .

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters: R1 < 0.05 and wR2 < 0.10 for high-resolution datasets (<1.0 Å) .

- Validation : Check for π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen-bond networks (e.g., imidamide N–H···O=C interactions) in Mercury CSD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.